molecular formula C10H7NS B1280512 2-(benzo[b]thiophen-2-yl)acetonitrile CAS No. 75444-80-3

2-(benzo[b]thiophen-2-yl)acetonitrile

Cat. No.: B1280512
CAS No.: 75444-80-3
M. Wt: 173.24 g/mol
InChI Key: SPJJYCYYBXUZCP-UHFFFAOYSA-N
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Description

2-(benzo[b]thiophen-2-yl)acetonitrile is an organic compound with the molecular formula C10H7NS. It belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a benzothiophene ring fused with an acetonitrile group, making it a valuable building block in organic synthesis and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

Benzo[b]thiophene-2-acetonitrile plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with the STING (stimulator of interferon genes) protein, which is an important immune-associated protein localized in the endoplasmic reticulum membrane . Upon activation by benzo[b]thiophene-2-acetonitrile, STING triggers the IRF and NF-κB pathways, leading to the production of type I interferons and proinflammatory cytokines . These interactions highlight the compound’s potential in modulating immune responses.

Cellular Effects

Benzo[b]thiophene-2-acetonitrile exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, benzo[b]thiophene-2-acetonitrile has been shown to induce apoptosis and cell cycle arrest at the G0/G1 phase . This effect is mediated through its interaction with specific signaling molecules and transcription factors, leading to changes in gene expression that promote cell death and inhibit proliferation.

Molecular Mechanism

The molecular mechanism of action of benzo[b]thiophene-2-acetonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of the VEGFR2 receptor, a key player in angiogenesis, thereby inhibiting its activity and preventing the formation of new blood vessels . Additionally, benzo[b]thiophene-2-acetonitrile activates the STING protein by forming hydrogen bonds and π-π stacking interactions with the CDN-binding domain, leading to downstream signaling events that enhance immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzo[b]thiophene-2-acetonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzo[b]thiophene-2-acetonitrile remains stable under physiological conditions, allowing for sustained activity over extended periods . Its degradation products may also have biological activity, which could contribute to its overall effects in vitro and in vivo.

Dosage Effects in Animal Models

The effects of benzo[b]thiophene-2-acetonitrile vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

Benzo[b]thiophene-2-acetonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological activities . These metabolic pathways influence the compound’s efficacy and safety, as well as its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of benzo[b]thiophene-2-acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms, allowing it to reach its target sites . Once inside the cells, benzo[b]thiophene-2-acetonitrile can accumulate in specific compartments, such as the endoplasmic reticulum, where it exerts its biological effects.

Subcellular Localization

Benzo[b]thiophene-2-acetonitrile exhibits distinct subcellular localization patterns that influence its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it interacts with the STING protein and other biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct benzo[b]thiophene-2-acetonitrile to specific compartments within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(benzo[b]thiophen-2-yl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-amino-2-mercaptobenzene (o-aminothiophenol) with the monoiminoether hydrochloride of malononitrile. This reaction typically occurs under mild conditions and yields the desired product in good purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or column chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(benzo[b]thiophen-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(benzo[b]thiophen-2-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzo[b]thiophen-2-yl)acetonitrile varies depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. For example, benzothiophene derivatives have been shown to inhibit serotonin N-acetyltransferase, an enzyme involved in melatonin biosynthesis . This inhibition can affect various physiological processes, including circadian rhythms and mood regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzo[b]thiophen-2-yl)acetonitrile is unique due to its specific combination of a benzothiophene ring and an acetonitrile group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(1-benzothiophen-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJJYCYYBXUZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505031
Record name (1-Benzothiophen-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75444-80-3
Record name (1-Benzothiophen-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-benzothiophen-2-yl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloromethyl-benzo[b]thiophene (1 eq.) in dioxane/water (2/1) was added KCN (1.5 eq.). The reaction was refluxed for 4 h. The crude was partitioned between water and EtOAc. The organic layer was washed with water, then brine, dried over MgSO4, filtered and concentrated under reduced pressure. The crude was purified by chromatography on silica gel (elution with heptane/EtOAc: 95/5 to 90/10) to afford benzo[b]thiophen-2-yl-acetonitrile.
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Synthesis routes and methods II

Procedure details

A mixture of 2-chloromethylbenzo[b]thiophene (21 g), potassium cyanide (11.7 g), 1,4-dioxane (200 ml) and water (100 ml) was stirred and heated under reflux for 4 hours, then cooled to ambient temperature and diluted with water (200 ml). The product was extracted into toluene (3×200 ml), then the combined extracts were washed with water (2×300 ml), dried (Na2SO4), and the solvents were removed in vacuo. The residue was purified via flash chromatography over silica using a 1:4 mixture of ethyl acetate and petroleum ether (b.p. 60-80° C.) as eluant. Appropriate fractions were combined and the solvents were removed in vacuo to give benzo[b]thiophen-2-acetonitrile as a yellow solid (8.9 g), m.p. 59-61° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing Benzo[b]thiophene-2-acetonitrile via this specific method?

A1: The research highlights the use of Beckmann fission of fused cyclobutanones as a new synthetic pathway for obtaining Benzo[b]thiophene-2-acetonitrile. [, ] This method is particularly interesting as it offers a way to introduce a two-carbon unit (acetonitrile group) onto the Benzo[b]thiophene scaffold. This could potentially open doors for creating novel derivatives with modified properties and potential applications in various fields.

Q2: The research mentions the synthesis being applicable to other heterocycles. Could you elaborate on this and its potential implications?

A2: The research indicates that this synthetic approach using Beckmann fission is not limited to Benzo[b]thiophene. It has also been successfully applied to synthesize Indole-2-acetonitriles using similar starting materials. [] This broader applicability suggests that this method could be a valuable tool for introducing the acetonitrile group into various other heterocyclic systems. This could be particularly useful for exploring structure-activity relationships and developing new compounds with desired biological or material properties.

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